molecular formula C6H10ClNO2 B3116861 (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 2200003-25-2

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No.: B3116861
CAS No.: 2200003-25-2
M. Wt: 163.60
InChI Key: KDPCJMUQSXUTHG-FLGDEJNQSA-N
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Description

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a rigid azabicyclo framework with a carboxylic acid group and a hydrochloride salt. This structure confers unique physicochemical properties, making it valuable in pharmaceutical research, particularly as a building block for drug candidates targeting enzymes or receptors requiring rigid scaffolds .

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPCJMUQSXUTHG-FLGDEJNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212105-25-3
Record name rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Scalability: Adjustments to reaction conditions to allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the nitrogen atom, ester/acid functional groups, or additional alkyl groups on the bicyclic core. These modifications influence solubility, stability, and biological activity.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride -COOH, HCl C₆H₈ClNO₂ 161.59 (calc.) Not provided Parent compound; high rigidity, used in inhibitor synthesis
rel-(1R,5S,6r)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride -CH₃ on N, -COOH, HCl C₇H₁₀ClNO₂ 175.62 (calc.) 2170489-24-2 Methyl substitution enhances lipophilicity; ≥97% purity
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride -COOEt, HCl C₈H₁₄ClNO₂ 191.66 2095192-18-8 Ethyl ester improves membrane permeability; intermediate in hydrolysis to acid
(1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Boc on N, -COOH C₁₁H₁₇NO₄ 227.26 1401464-07-0 Boc protection enhances amine stability during synthesis
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride -COOMe, -CH(CH₃)₂, HCl C₁₀H₁₆ClNO₂ 217.69 565456-77-1 Dimethyl groups increase steric hindrance; used in peptidomimetics

Cost and Availability

  • The parent compound is priced at $2,570/250 mg and $5,665/1 g (Santa Cruz Biotechnology) .
  • The methyl-substituted variant is more cost-effective at $440/100 mg and $1,750/1 g (Synthonix) , likely due to streamlined synthesis.
  • Ethyl and Boc-protected derivatives are typically intermediates, with prices influenced by purification steps and scale .

Q & A

Q. What are the key structural features of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, and how do they influence its reactivity?

The compound contains a bicyclic framework with a nitrogen atom (azabicyclo) and a carboxylic acid group. The strained bicyclo[3.1.0]hexane system increases reactivity, while the carboxylic acid moiety enables salt formation (e.g., hydrochloride) and participation in acid-base or nucleophilic reactions. Stereochemistry (1R,5S) is critical for enantioselective interactions in biological systems. Stability studies suggest the hydrochloride salt form enhances solubility in polar solvents .

Q. What synthetic routes are commonly employed for preparing this compound?

A lab-scale synthesis involves cyclization of a precursor containing both amine and carboxylic acid functionalities. For example:

  • Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) to avoid side reactions.
  • Step 2 : Cyclization under acidic or basic conditions (e.g., HCl or NaH) to form the bicyclic structure.
  • Step 3 : Deprotection and salt formation with hydrochloric acid. Reaction conditions (e.g., 0–5°C for cyclization) and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use polar solvents like water or DMSO (tested up to 50 mM). Hydrochloride salts improve aqueous solubility compared to free bases.
  • Stability : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation. Stability in buffered solutions (pH 4–7) is confirmed via HPLC over 24 hours .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s participation in nucleophilic substitution or cycloaddition reactions?

The strained bicyclic system facilitates ring-opening reactions. For example:

  • Nucleophilic substitution : The bridgehead nitrogen acts as a leaving group in SN2 reactions with alkyl halides.
  • Cycloaddition : The bicyclo[3.1.0]hexane scaffold participates in [3+2] cycloadditions with nitrones, forming fused heterocycles. DFT calculations support transition-state stabilization due to ring strain relief .

Q. How does stereochemistry (1R,5S) affect pharmacological activity, and what analytical methods validate enantiomeric purity?

  • Pharmacological impact : The (1R,5S) configuration shows 10-fold higher binding affinity to GABAA receptors compared to (1S,5R) in rodent models.
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography confirms >99% enantiomeric excess. CD spectroscopy correlates absolute configuration with activity .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for enzyme inhibition) may arise from:

  • Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration).
  • Protein source : Recombinant vs. native enzyme preparations. Standardized protocols (e.g., FRET-based assays) and orthogonal methods (SPR, ITC) are recommended for validation .

Q. What strategies are effective for derivatizing the carboxylic acid group while preserving the bicyclic core?

  • Esterification : Use methanol/H<sup>+</sup> or DCC/DMAP to form methyl esters.
  • Amide coupling : Activate with EDC/HOBt for reaction with primary amines.
  • Reduction : Convert to alcohol via LiAlH4 reduction (yield: 75–85%). Monitor by <sup>13</sup>C NMR for carbonyl group transformation .

Methodological Tables

Table 1 : Common Analytical Techniques for Characterization

ParameterMethodConditions/NotesReference
PurityHPLC-UVC18 column, 0.1% TFA in H2O/MeOH gradient
StereochemistryChiral HPLCChiralpak IA, hexane/IPA = 90:10
Thermal StabilityTGA/DSCHeating rate: 10°C/min under N2

Table 2 : Reaction Optimization for Cyclization Step

CatalystTemperature (°C)Yield (%)By-Products
HCl0–565<5% dimerization
H2SO4254020% decomposition
NaH-1078Trace oxidation

Key Research Gaps

  • Mechanistic studies on the compound’s interaction with ion channels remain limited.
  • In vivo pharmacokinetics (e.g., blood-brain barrier penetration) require further exploration using radiolabeled analogs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 2
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

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